molecular formula C8H5ClN2O2 B11903408 4-chloro-1H-benzimidazole-2-carboxylic acid

4-chloro-1H-benzimidazole-2-carboxylic acid

Cat. No.: B11903408
M. Wt: 196.59 g/mol
InChI Key: SAEHEIKDRGQXJD-UHFFFAOYSA-N
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Description

4-chloro-1H-benzimidazole-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 4-position and a carboxylic acid group at the 2-position of the benzimidazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-benzimidazole-2-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 4-chlorobenzoic acid under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1H-benzimidazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-1H-benzimidazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1H-benzimidazole-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial activity. Additionally, the compound can interfere with the synthesis of nucleic acids and proteins, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1H-benzimidazole-2-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which impart distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields .

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

4-chloro-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

SAEHEIKDRGQXJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)C(=O)O

Origin of Product

United States

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